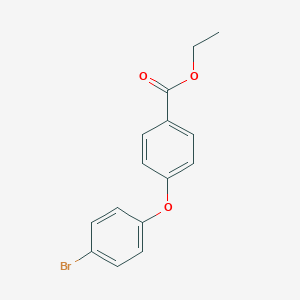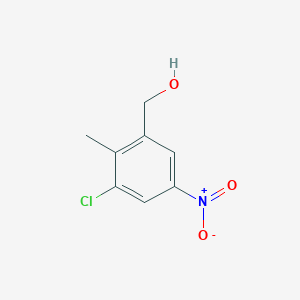
(3-Chloro-2-methyl-5-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, where the phenyl ring is substituted with chlorine, methyl, and nitro groups, and a methanol group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methyl-5-nitrophenyl)methanol typically involves the reduction of 3-chloro-5-nitrobenzoic acid. One common method includes the use of a borane-tetrahydrofuran complex in tetrahydrofuran (THF) as the reducing agent. The reaction is carried out at 0°C, followed by the addition of methanol and subsequent purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methyl-5-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-2-methyl-5-nitrobenzaldehyde or 3-chloro-2-methyl-5-nitrobenzoic acid.
Reduction: 3-Chloro-2-methyl-5-aminophenyl)methanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-2-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methyl-5-nitrophenyl)methanol depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-nitrophenyl)methanol: Similar structure but lacks the methyl group.
(5-Chloro-2-methyl-3-nitrophenyl)methanol: Similar structure but different positioning of the nitro and chlorine groups.
Uniqueness
(3-Chloro-2-methyl-5-nitrophenyl)methanol is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
(3-chloro-2-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5-6(4-11)2-7(10(12)13)3-8(5)9/h2-3,11H,4H2,1H3 |
InChI Key |
BYUICHMNKADJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)
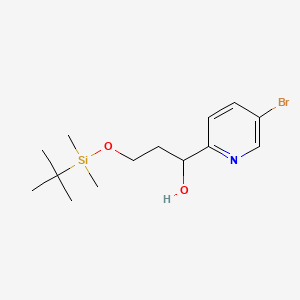
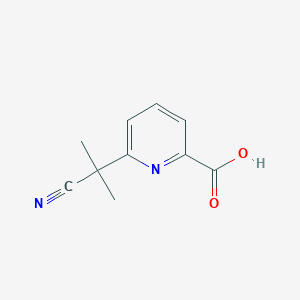
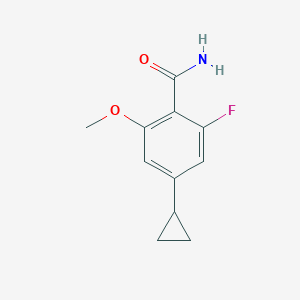
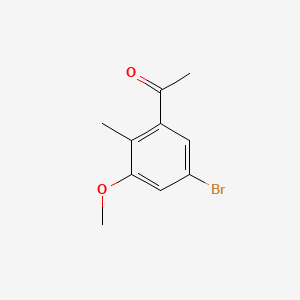
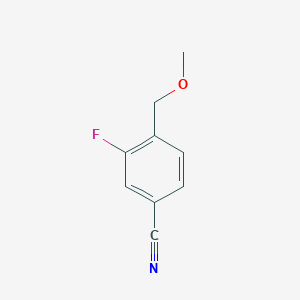
![6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)
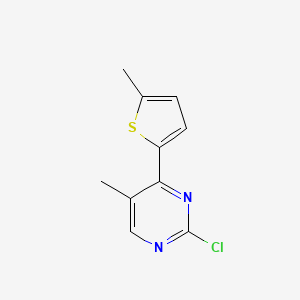
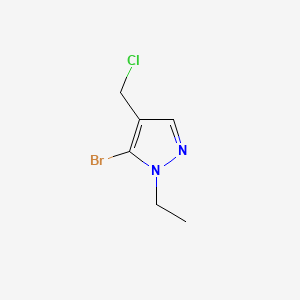
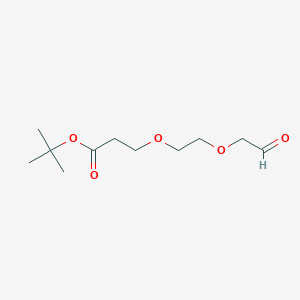
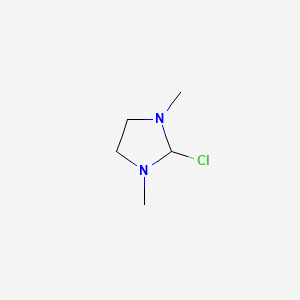
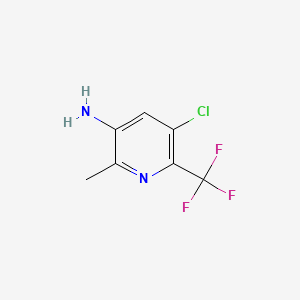
![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
